molecular formula C32H33ClN6O3 B2388086 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902969-61-3

1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2388086
CAS RN: 902969-61-3
M. Wt: 585.11
InChI Key:
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Description

1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C32H33ClN6O3 and its molecular weight is 585.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has delved into synthesizing novel derivatives related to the quinazolinone and triazole classes, revealing their potential in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents Bektaş et al., 2007.

Development of Quality Control Methods

Danylchenko et al. (2018) focused on developing quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showcasing its promise as an antimalarial agent. This work emphasizes the importance of establishing rigorous quality control standards for novel pharmaceutical compounds Danylchenko et al., 2018.

Novel Facile Synthesis Routes

Innovative synthesis routes have been developed for related compounds, demonstrating the versatility and potential of these chemical frameworks for producing various biologically active molecules. For example, Chern et al. (1988) reported a new facile synthesis of oxazolo[2,3-b]quinazolin-5-one and oxazino[2,3-b]quinazolin-6-one derivatives, contributing to the pool of methods available for synthesizing structurally diverse quinazolinones Chern et al., 1988.

Antihypertensive Agents

Research into piperidine derivatives with a quinazoline ring system, such as those described by Takai et al. (1986), highlights the potential of these compounds as antihypertensive agents. Their findings showed that certain derivatives produced strong hypotension in rat models, indicating their potential for treating hypertension Takai et al., 1986.

Mitigation of Corrosion

In an interesting application outside of biomedicine, Chen et al. (2021) explored the use of quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl. This study underscores the broad applicability of these compounds, extending their utility to industrial applications by providing a basis for developing new corrosion inhibitor platforms Chen et al., 2021.

properties

CAS RN

902969-61-3

Molecular Formula

C32H33ClN6O3

Molecular Weight

585.11

IUPAC Name

1-[3-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C32H33ClN6O3/c33-25-10-12-26(13-11-25)42-23-22-36-18-20-37(21-19-36)30(40)15-14-29-34-35-32-38(17-16-24-6-2-1-3-7-24)31(41)27-8-4-5-9-28(27)39(29)32/h1-13H,14-23H2

SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

solubility

not available

Origin of Product

United States

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